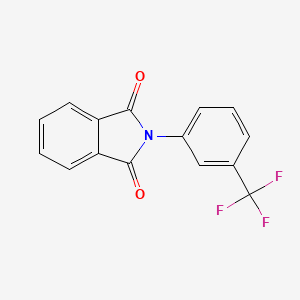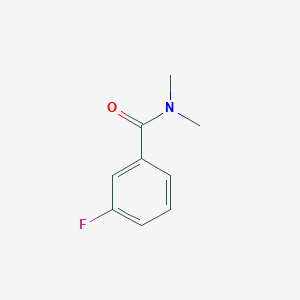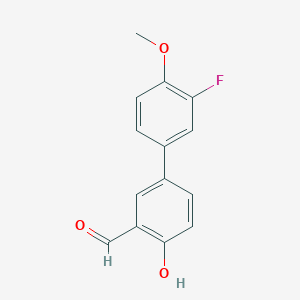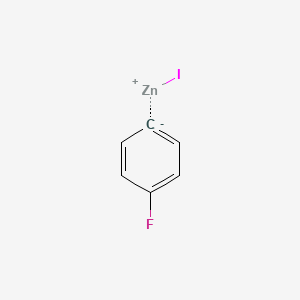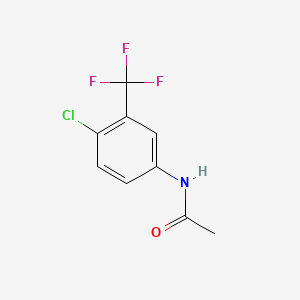
4-Chloro-3-(trifluoromethyl)acetanilide
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)acetanilide, also known as 4-CF3-AA, is a synthetic organic compound consisting of a chloro group and a trifluoromethyl group attached to an acetanilide moiety. It is a colorless, crystalline solid with a melting point of 68°C and a boiling point of 147°C. 4-CF3-AA is a versatile reagent with a wide range of applications in organic synthesis, particularly as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of other compounds, such as 4-chloro-3-trifluoromethylbenzamide, 4-chloro-3-trifluoromethylbenzyl alcohol, and 4-chloro-3-trifluoromethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(trifluoromethyl)acetanilide is widely used in scientific research as a reagent for the synthesis of other compounds. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of 4-chloro-3-trifluoromethylbenzamide, 4-chloro-3-trifluoromethylbenzyl alcohol, and 4-chloro-3-trifluoromethylbenzaldehyde.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(trifluoromethyl)acetanilide is not fully understood. However, it is believed to act as an electron-withdrawing group, which can be used to modify the reactivity of the molecule. It is also believed to act as a nucleophile, which can facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(trifluoromethyl)acetanilide are not fully understood. However, it is believed to have a range of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the induction of apoptosis in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Chloro-3-(trifluoromethyl)acetanilide in laboratory experiments is its low cost and high availability. It is also relatively stable under a variety of conditions and can be used in a wide range of reactions. However, it is important to note that 4-Chloro-3-(trifluoromethyl)acetanilide is toxic and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Chloro-3-(trifluoromethyl)acetanilide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its potential toxicity and its possible uses as a drug. Finally, further research could be conducted into its potential use as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJZUHNFUXTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188340 | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348-90-3 | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
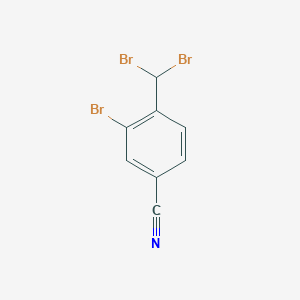
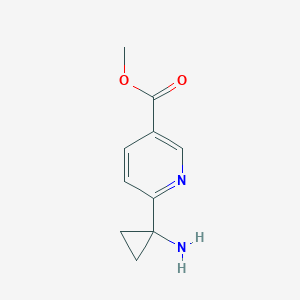
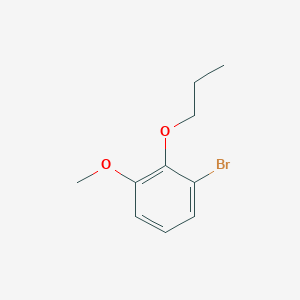
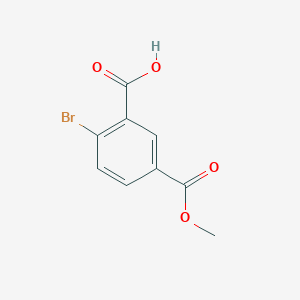
![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)
